Structural Differentiation: 3,5-Dimethoxybenzamide Substitution Pattern Versus Mono-Methoxy and Unsubstituted Benzamide Analogs
The target compound features a 3,5-dimethoxy substitution on the benzamide ring, which is absent in the 3-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 921891-61-4) analog [1]. The 3-methoxy analog demonstrated an IC50 of 3.1 µM against MCF-7 breast cancer cells in antiproliferative assays [1]. While no direct head-to-head comparison data exist for the target compound, the presence of an additional methoxy group at the 5-position is predicted to alter hydrogen-bonding capacity, lipophilicity, and metabolic stability relative to the mono-methoxy analog, parameters known to influence cellular potency and selectivity in this chemotype [2].
| Evidence Dimension | Antiproliferative activity (MCF-7 cell line) |
|---|---|
| Target Compound Data | Not experimentally determined for this exact compound |
| Comparator Or Baseline | 3-Methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide: IC50 = 3.1 µM (MCF-7) |
| Quantified Difference | Cannot be quantified; structural difference (additional 5-OCH3 group and absence of 8-methyl group) is hypothesized to modulate activity |
| Conditions | MCF-7 breast cancer cell line; comparator data from vendor-reported screening (primary source not publicly accessible) |
Why This Matters
For procurement decisions, the 3,5-dimethoxy pattern represents a distinct chemical space within the dibenzoxazepine benzamide series; researchers aiming to explore SAR around methoxy substitution density must select this specific compound rather than assuming mono-methoxy analogs are functionally equivalent.
- [1] 3-Methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 921891-61-4) biological activity data: IC50 3.1 µM against MCF-7 cells, DPPH IC50 5.0 µM, MIC 8 µM against E. faecalis. Data compiled from multiple vendor technical summaries; primary publication source not identified. View Source
- [2] General SAR principles for methoxy-substituted benzamides: the number and position of methoxy groups influence lipophilicity (logP), hydrogen-bond acceptor count, and metabolic vulnerability to CYP450-mediated O-demethylation. These parameters are established determinants of cellular potency and pharmacokinetic behavior in drug discovery programs. View Source
